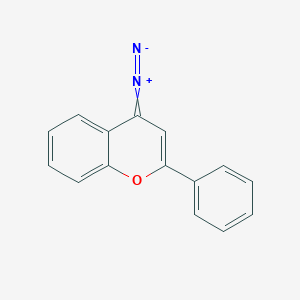![molecular formula C21H17ClO B14594161 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol CAS No. 61078-43-1](/img/structure/B14594161.png)
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol is an organic compound that belongs to the class of phenols It features a cyclopropyl group substituted with a 4-chlorophenyl and a phenyl group, attached to a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols .
科学研究应用
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
4-Chlorophenol: A simpler phenol derivative with a single chlorine substituent.
4-Chlorocresol: A phenol derivative with a chlorine and a methyl group.
Phenylcyclopropane: A compound with a cyclopropyl group attached to a phenyl ring.
Uniqueness
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol is unique due to its combination of a cyclopropyl group with both a 4-chlorophenyl and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
61078-43-1 |
|---|---|
分子式 |
C21H17ClO |
分子量 |
320.8 g/mol |
IUPAC 名称 |
4-[2-(4-chlorophenyl)-3-phenylcyclopropyl]phenol |
InChI |
InChI=1S/C21H17ClO/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)21(20)16-8-12-18(23)13-9-16/h1-13,19-21,23H |
InChI 键 |
YKXKQKXWJFKHBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
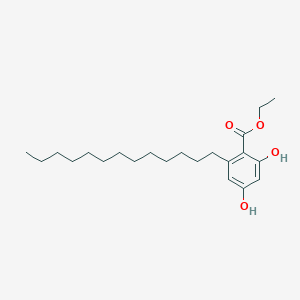
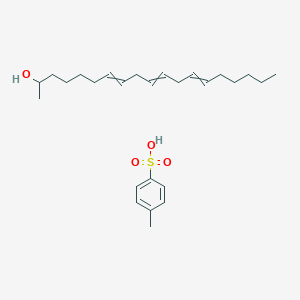
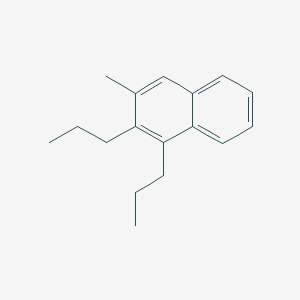
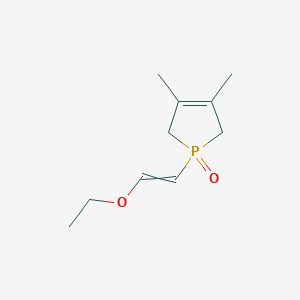
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
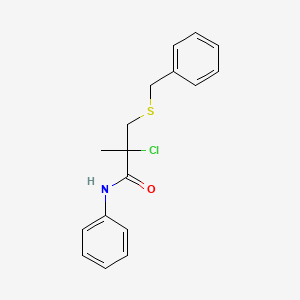
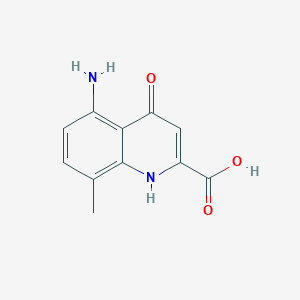
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
